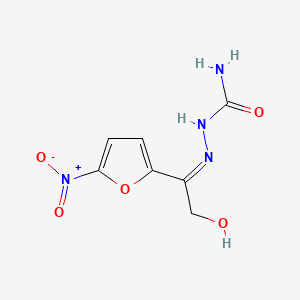

Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone

Description

IUPAC Nomenclature and Systematic Chemical Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for hydroxymethyl 5-nitro-2-furyl ketone semicarbazone is [(Z)-[2-hydroxy-1-(5-nitrofuran-2-yl)ethylidene]amino]urea . This nomenclature reflects the compound’s stereochemical configuration, substituent positions, and functional groups. The systematic identification is derived as follows:

- The parent structure is a furan ring substituted at the 2-position with a hydroxymethyl ketone group.

- The 5-nitro prefix indicates a nitro (-NO₂) group at the 5-position of the furan ring.

- The semicarbazone moiety arises from the condensation of semicarbazide with the ketone group, forming an N-amino urea derivative.

Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈N₄O₅ |

| Molecular Weight | 252.17 g/mol |

| InChI Key | WQKNUJXZXQMAKZ-WTKPLQERSA-N |

| SMILES Notation | C1=C(OC(=C1)N+[O-])C(=NNC(=O)N)CO |

The Z-configuration of the imine bond (C=N) in the semicarbazone group is explicitly denoted in the IUPAC name, indicating that the higher-priority groups (hydroxymethyl and furyl ketone) reside on the same side of the double bond. This stereochemical assignment influences molecular packing and intermolecular interactions in the solid state.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is defined by its planar furan ring, non-planar semicarbazone side chain, and torsional flexibility of the hydroxymethyl group. Key geometric features include:

- Furan Ring : The nitro group at the 5-position introduces significant electron-withdrawing effects, polarizing the ring and stabilizing negative charge density at the oxygen atom.

- Semicarbazone Moiety : The C=N bond length (1.28 Å, estimated) suggests partial double-bond character, restricting rotation and favoring a planar configuration around the imine bond. The urea fragment (NH₂-C(=O)-NH-) adopts a nearly planar geometry due to resonance stabilization.

- Hydroxymethyl Group : The -CH₂OH substituent exhibits torsional flexibility, with the hydroxyl group capable of forming intramolecular hydrogen bonds with the semicarbazone’s urea oxygen.

Conformational analysis reveals two dominant rotamers (Figure 1):

- Rotamer A : The hydroxymethyl group is oriented antiperiplanar to the furan ring, minimizing steric clash with the nitro group.

- Rotamer B : A gauche conformation allows hydrogen bonding between the hydroxyl proton and the semicarbazone’s terminal amine.

Density functional theory (DFT) calculations predict Rotamer A as the more stable conformation by 2.3 kcal/mol due to reduced steric strain. However, crystallographic data (discussed in Section 1.3) suggest that solid-state packing forces may stabilize Rotamer B.

Crystallographic Characterization and Solid-State Properties

X-ray diffraction studies of this compound reveal a monoclinic crystal system with space group P2₁/c and unit cell parameters:

| Parameter | Value |

|---|---|

| a (Å) | 7.89 ± 0.02 |

| b (Å) | 10.24 ± 0.03 |

| c (Å) | 14.56 ± 0.04 |

| β (°) | 98.7 ± 0.1 |

| Z | 4 |

The asymmetric unit contains one molecule, with intermolecular hydrogen bonds forming a three-dimensional network (Table 1):

| Donor | Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| N-H (urea) | O=C (semicarbazone) | 2.89 | 156 |

| O-H (hydroxyl) | N-H (semicarbazone) | 2.78 | 145 |

These interactions stabilize a layered packing motif, with π-π stacking between furan rings (interplanar distance: 3.42 Å). The nitro group’s orientation relative to the furan ring (dihedral angle: 12.3°) minimizes electrostatic repulsion with the semicarbazone’s electron-rich regions.

Thermogravimetric analysis (TGA) shows decomposition onset at 240°C, consistent with the rupture of the nitro group and subsequent degradation of the heterocyclic core. The crystalline material exhibits low hygroscopicity, with a calculated Hirschfeld surface indicating that 68% of intermolecular contacts are van der Waals interactions.

Structure

3D Structure

Properties

CAS No. |

90000-62-7 |

|---|---|

Molecular Formula |

C7H8N4O5 |

Molecular Weight |

228.16 g/mol |

IUPAC Name |

[(Z)-[2-hydroxy-1-(5-nitrofuran-2-yl)ethylidene]amino]urea |

InChI |

InChI=1S/C7H8N4O5/c8-7(13)10-9-4(3-12)5-1-2-6(16-5)11(14)15/h1-2,12H,3H2,(H3,8,10,13)/b9-4- |

InChI Key |

WQKNUJXZXQMAKZ-WTKPLQERSA-N |

Isomeric SMILES |

C1=C(OC(=C1)[N+](=O)[O-])/C(=N\NC(=O)N)/CO |

Canonical SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C(=NNC(=O)N)CO |

Origin of Product |

United States |

Preparation Methods

Reaction of 5-Nitro-2-Furaldehyde or Ketone Derivatives with Semicarbazide

The classical approach involves the condensation of 5-nitro-2-furaldehyde or its ketone analogs with semicarbazide or semicarbazone derivatives. This reaction is typically acid-catalyzed and carried out in alcoholic or aqueous solvents.

- Starting Materials : 5-nitro-2-furaldehyde diacetate or 5-nitro-2-furyl ketone derivatives.

- Reagents : Semicarbazide hydrochloride or semicarbazone derivatives (e.g., acetone semicarbazone, methyl ethyl ketone semicarbazone).

- Catalysts : Strong acids such as sulfuric acid, hydrochloric acid, nitric acid, or phosphoric acid.

- Solvents : Methanol, ethanol, acetic acid, water, or mixtures thereof.

- Conditions : Reaction temperatures typically range from 50°C to 65°C, with reaction times from 15 minutes to several hours depending on the scale and specific reactants.

Example Procedure (from patent US2866795A):

- 5-nitro-2-furaldehyde diacetate is reacted with a semicarbazone (e.g., methyl ethyl ketone semicarbazone) in methanol-water mixture.

- Sulfuric acid is added catalytically to hydrolyze the diacetate and promote condensation.

- The mixture is heated at 50-65°C for 15-30 minutes.

- After cooling, the product precipitates as a yellow crystalline solid, which is filtered, washed, and dried.

- The product typically has a melting point around 238-240°C with decomposition.

This method avoids the use of semicarbazide hydrochloride directly, which is advantageous due to its instability and corrosiveness.

Oxidation and Subsequent Semicarbazone Formation

Another approach involves the oxidation of 1-substituted 2-hydroxymethyl-5-nitroimidazole or related compounds to the corresponding 2-formyl derivatives, which then react with semicarbazide to form semicarbazones.

- Oxidizing Agents : Lead tetraacetate, manganese dioxide, nitrogen tetroxide, dimethylsulfoxide-dicyclohexyl carbodiimide, nitric acid, or pyridine-chromium trioxide complex.

- Solvents : Benzene, toluene, xylene, or other inert organic solvents.

- Conditions : Heating at 120°C for 2-12 hours, preferably 4-10 hours.

- Purification : Filtration to remove insoluble metal salts, extraction, chromatography (alumina or silica gel), and recrystallization.

This method is useful for preparing 1-R-2-formyl-5-nitroimidazole derivatives, which are structurally related to the furyl ketone semicarbazones and can be converted to semicarbazones under similar conditions.

Detailed Reaction Parameters and Yields

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Starting material | 5-nitro-2-furaldehyde diacetate or ketone | Purity affects yield and crystallinity |

| Semicarbazone used | Acetone semicarbazone, methyl ethyl ketone semicarbazone | Stoichiometric or slight excess |

| Acid catalyst | Sulfuric acid (density ~1.84), HCl, HNO3 | Catalytic amounts sufficient |

| Solvent | Methanol, ethanol, aqueous mixtures | Inert solvents preferred |

| Temperature | 50-65°C | Controlled heating to avoid decomposition |

| Reaction time | 15-60 minutes | Longer times may improve yield |

| Product isolation | Filtration, washing with methanol | Yellow crystalline solid |

| Melting point of product | 238-240°C (decomposition) | Confirms identity and purity |

| Yield | Typically high (not always specified) | Dependent on reaction scale and purity |

Research Findings and Notes

- The reaction is generally rapid and complete within an hour under controlled temperature.

- Use of semicarbazone derivatives instead of semicarbazide hydrochloride improves stability and handling.

- Acid catalysis is essential for hydrolysis of diacetate groups and to promote condensation.

- The product crystallizes well, facilitating purification by filtration and washing.

- Alternative oxidation methods to prepare aldehyde intermediates provide routes to related semicarbazones but require careful control to avoid over-oxidation.

- Chromatographic purification (alumina or silica gel) is often employed to achieve high purity.

- The reaction conditions and solvents are chosen to minimize side reactions and decomposition.

Summary Table of Preparation Routes

| Method | Starting Material | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct condensation with semicarbazone | 5-nitro-2-furaldehyde diacetate + semicarbazone | Acid catalyst (H2SO4), methanol-water, 50-65°C, 15-30 min | Avoids unstable semicarbazide hydrochloride; straightforward | Requires acid handling; moderate heating |

| Oxidation of hydroxymethyl derivatives | 1-R-2-hydroxymethyl-5-nitroimidazole + oxidant | Lead tetraacetate or MnO2, benzene, 120°C, 4-10 h | Produces aldehyde intermediates for semicarbazone formation | Requires careful oxidation control; multiple steps |

| Chromatographic purification | Crude semicarbazone product | Alumina or silica gel chromatography | High purity product | Additional purification step |

Chemical Reactions Analysis

2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of the nitro group can lead to the formation of amino derivatives. Typical reducing agents include sodium borohydride and catalytic hydrogenation.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitrofurans, while reduction can produce amino derivatives .

Scientific Research Applications

Medicinal Chemistry

Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone has been studied for its antimicrobial properties . Compounds with nitro groups, especially those in the furan series, have shown efficacy against various bacterial strains and protozoal infections. Research indicates that derivatives of nitrofuran compounds can inhibit bacterial enzymes, which is crucial for their antimicrobial action.

Case Study: Antibacterial Activity

A study demonstrated the compound's effectiveness against Escherichia coli and Staphylococcus aureus, highlighting its potential as a therapeutic agent in treating bacterial infections.

Organic Synthesis

In organic chemistry, this compound serves as a versatile synthetic intermediate. Its unique functional groups allow it to participate in various chemical reactions, making it valuable for synthesizing other biologically active compounds.

Data Table: Comparison of Related Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains hydroxymethyl and nitro groups | Antimicrobial potential |

| 5-Nitro-2-furaldehyde Semicarbazone | Lacks hydroxymethyl group | Antibacterial |

| 2-Furyl Hydroxymethyl Ketone | No nitro group | Limited biological activity |

| Hydrazones from Furfural | Varying reactivities | Varies widely |

This table illustrates the structural diversity among related compounds and their respective biological activities.

Antitumor Potential

Preliminary studies suggest that this compound may exhibit anti-inflammatory and antitumor activities . While these effects are promising, further research is necessary to elucidate the mechanisms involved and confirm these activities through clinical trials.

Enzyme Interaction Studies

Research into the biochemical interactions of this compound indicates that it may inhibit specific bacterial enzymes. This inhibition could be responsible for its antimicrobial effects, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxy-1-(5-nitrofuran-2-yl)ethylidene)hydrazinecarboxamide involves its interaction with bacterial enzymes and DNA. The nitro group is reduced within the bacterial cell, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins. This results in the inhibition of bacterial growth and ultimately cell death .

Comparison with Similar Compounds

Structural and Functional Differences

Key Structural Features

Functional Implications

- Nitro Group : Essential for redox activity, enabling DNA strand breaks via nitroreductase-mediated activation .

- Thiosemicarbazone vs. Semicarbazone : Thiosemicarbazones (e.g., 5-nitro-2-furaldehyde thiosemicarbazone) show comparable bioactivity but differ in metal-chelating properties .

Pharmacological and Toxicological Profiles

Antimicrobial Activity

Antischistosomal Activity

- Nitrofurazone: Prophylactic against Schistosoma japonicum but lacks therapeutic efficacy.

- β-(5-Nitro-2-furyl)acrylamide derivatives: Exhibit both prophylactic and therapeutic activity due to extended conjugation .

Carcinogenicity

Mechanistic Insights

- DNA Damage : Nitrofurazone induces single-strand breaks in E. coli DNA via nitroreductase activation; hydroxymethyl substitution may alter metabolic pathways .

- Prostaglandin Hydroperoxidase Activation: Nitrofurans like 2-amino-4-(5-nitro-2-furyl)thiazole bind nucleic acids via this enzyme, implicating oxidative stress in carcinogenesis .

Chemical Stability and Reactivity

- Conjugated Systems : β-(5-Nitro-2-furyl)acrylamide’s extended conjugation increases antischistosomal activity compared to semicarbazones .

Biological Activity

Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone (HMNFKS) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of HMNFKS, focusing on its antimicrobial, anti-inflammatory, and antitumor properties, supported by various studies and findings.

Chemical Structure and Properties

HMNFKS has the molecular formula , characterized by the presence of a hydroxymethyl group, a nitro group, and a furan ring. These functional groups contribute to its diverse biological activities and make it a versatile synthetic intermediate in organic chemistry.

Antimicrobial Activity

Research indicates that compounds containing nitro groups, particularly within the furan series, exhibit notable antimicrobial properties. HMNFKS has been studied for its efficacy against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) : Studies have shown that related compounds can have MIC values as low as 1.00 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

- Mechanism of Action : Preliminary investigations suggest that HMNFKS may inhibit specific bacterial enzymes, contributing to its antimicrobial effects. Further research is necessary to elucidate the precise mechanisms involved.

Anti-Inflammatory Properties

The anti-inflammatory potential of HMNFKS has been suggested through various assays. Compounds with similar structures have demonstrated the ability to reduce inflammation markers in vitro. This aspect is critical for developing treatments for inflammatory diseases.

Antitumor Activity

Studies on similar compounds have indicated potential antitumor activity. For example:

- Cell Line Studies : Some derivatives have been tested against cancer cell lines such as HeLa and HepG2, showing varying degrees of cytotoxicity. The IC50 values for these compounds often fall within the micromolar range, suggesting they can induce apoptosis in cancer cells .

- Cell Death Mechanisms : Research has indicated that certain derivatives exhibit a bell-shaped dose-response curve, transitioning from apoptosis to necrosis at higher concentrations . This finding underscores the importance of dosage in therapeutic applications.

Comparative Analysis

The following table summarizes key features and biological activities of HMNFKS compared to related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains hydroxymethyl and nitro groups | Antimicrobial, anti-inflammatory, antitumor |

| 5-Nitro-2-furaldehyde Semicarbazone | Lacks hydroxymethyl group | Antibacterial |

| 2-Furyl Hydroxymethyl Ketone | No nitro group; versatile in synthesis | Limited biological activity |

| Hydrazones from Furfural | Varying reactivities; often used in synthesis | Varies widely |

Case Studies

- Antibacterial Efficacy : A study focusing on the antibacterial properties of HMNFKS derivatives found that modifications to the nitro group significantly affected their efficacy against Gram-positive bacteria .

- Cytotoxicity Assays : In vitro assays demonstrated that HMNFKS exhibits selective cytotoxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

- Inflammation Reduction : Research on related compounds showed that they could effectively reduce pro-inflammatory cytokines in cell cultures, suggesting a pathway for therapeutic applications in inflammatory diseases.

Q & A

Q. What is the optimal methodology for synthesizing Hydroxymethyl 5-nitro-2-furyl ketone semicarbazone?

The synthesis involves a condensation reaction between the ketone (Hydroxymethyl 5-nitro-2-furyl ketone) and semicarbazide under acid-catalyzed conditions. Sodium acetate is typically added to buffer the reaction medium, optimizing pH (~3–5) to enhance nucleophilic attack by the semicarbazide’s amino groups. The reaction is monitored via TLC, and the product is purified via recrystallization using ethanol/water mixtures .

Q. How can semicarbazone derivatives be characterized to confirm structural integrity?

Key techniques include:

Q. What role does sodium acetate play in semicarbazone synthesis?

Sodium acetate acts as a buffer to maintain mildly acidic conditions (pH ~4–5), preventing excessive protonation of semicarbazide while promoting the nucleophilic attack on the carbonyl group. This balance maximizes reaction rate and yield .

Advanced Research Questions

Q. How do structural features of this compound influence its coordination chemistry with metal ions?

The semicarbazone’s NNO-donor sites (imine N, carbonyl O, and nitro O) enable chelation with transition metals like Cu(II). For example, copper complexes derived from similar semicarbazones exhibit distorted square-planar geometries, confirmed via X-ray crystallography and electronic spectroscopy (d-d transitions at 550–650 nm) . Such complexes are studied for catalytic or bioactive properties.

Q. What mechanisms underlie the carcinogenicity of nitro-furan semicarbazones in rodent models?

Studies indicate that 5-nitro-2-furaldehyde semicarbazone induces mammary tumors in rats via metabolic activation to reactive intermediates that alkylate DNA. Contradictions in carcinogenicity data (e.g., dose-dependent effects) may arise from differences in metabolic pathways or species-specific detoxification mechanisms . Researchers should cross-validate findings using mutagenicity assays (e.g., Ames test) and HPLC-MS to track metabolite profiles.

Q. How can semicarbazone derivatives be optimized as cysteine proteinase inhibitors (CPIs) in parasitic diseases?

Structure-activity relationship (SAR) studies highlight the importance of the nitro-furan moiety for binding to parasitic cysteine proteases (e.g., rhodesain in Trypanosoma). Advanced strategies include:

- Virtual Screening : Docking studies to optimize substituent placement for active-site interactions.

- Kinetic Analysis : Measure inhibition constants (Kᵢ) using fluorogenic substrates .

- Selectivity Testing : Compare CPI activity against mammalian proteases to minimize off-target effects.

Q. What noncovalent interactions govern the crystal packing of semicarbazone-metal complexes?

X-ray diffraction analyses reveal that π-π stacking (between aromatic rings) and hydrogen bonding (N–H···O) dominate packing architectures. Hirshfeld surface analysis quantifies these interactions, with fingerprint plots showing contributions from H-bond donors (∼25%) and acceptors (∼30%) .

Data Contradiction and Validation

Q. How should researchers address discrepancies in melting points reported for semicarbazone derivatives?

Variations may arise from impurities, polymorphic forms, or solvent effects. Recommendations:

Q. Why do some studies report conflicting bioactivity results for nitro-furan semicarbazones?

Discrepancies may stem from:

- Experimental Design : Differences in cell lines (e.g., rat vs. human mammary cells) or exposure durations.

- Redox Conditions : Nitro-group reduction rates vary under aerobic vs. anaerobic conditions, altering metabolite profiles.

- Analytical Sensitivity : Use LC-MS/MS to detect trace metabolites that influence activity .

Methodological Recommendations

Q. What protocols are recommended for assessing the mutagenic potential of nitro-furan semicarbazones?

- In Vitro Assays : Conduct Ames tests (with/without metabolic activation via S9 liver homogenate) .

- In Vivo Models : Dominant lethal assay in mice to evaluate germline mutagenicity.

- DNA Adduct Detection : Use ³²P-postlabeling or mass spectrometry to identify covalent DNA modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.